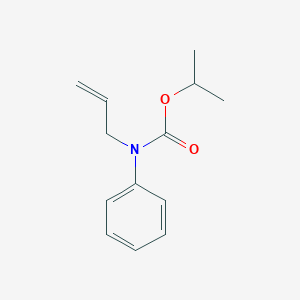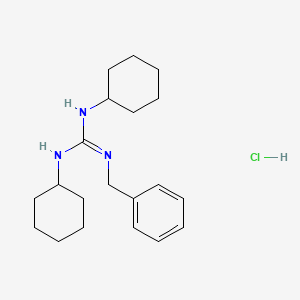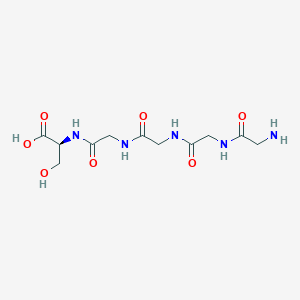
L-Serine, glycylglycylglycylglycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, glycylglycylglycylglycyl- is a compound that combines the amino acid L-serine with a peptide chain consisting of four glycine residues. L-serine is a non-essential amino acid that plays a crucial role in various metabolic processes, including protein synthesis, cell proliferation, and the formation of sphingolipids in the central nervous system . The addition of glycine residues can enhance the compound’s stability and functionality in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycylglycylglycylglycyl- typically involves the stepwise addition of glycine residues to L-serine. This can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for synthesizing peptides. The process involves the following steps:
Attachment of L-serine to a solid support: L-serine is first attached to a resin through its carboxyl group.
Coupling of glycine residues: Glycine residues are sequentially added to the L-serine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage and purification: The final peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of L-serine often involves microbial fermentation. Engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce L-serine from glucose or glycerol . The fermentation process is optimized to maximize yield and minimize by-products. The produced L-serine can then be used as a starting material for further peptide synthesis.
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, glycylglycylglycylglycyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form serine derivatives.
Reduction: Reduction reactions can modify the peptide chain or the amino acid residues.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of serine aldehyde or serine acid derivatives.
Aplicaciones Científicas De Investigación
L-Serine, glycylglycylglycylglycyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex peptides and proteins.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential neuroprotective effects and its role in treating neurological diseases such as Alzheimer’s and Parkinson’s
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Mecanismo De Acción
L-Serine, glycylglycylglycylglycyl- exerts its effects through several mechanisms:
Activation of glycine receptors: L-serine can activate glycine receptors, leading to neurotransmitter synthesis and neuroprotection.
Upregulation of PPAR-γ: This pathway results in anti-inflammatory effects and improved cognitive function.
Regulation of cytokine release: L-serine modulates the release of cytokines in the brain, promoting neuroprotection and recovery from injury.
Comparación Con Compuestos Similares
Similar Compounds
D-Serine: An enantiomer of L-serine, involved in neurotransmission and studied for its role in neurological diseases.
Glycine: A simple amino acid that acts as a neurotransmitter and is involved in various metabolic processes.
L-Alanine: Another non-essential amino acid with roles in protein synthesis and metabolism.
Uniqueness
L-Serine, glycylglycylglycylglycyl- is unique due to its combination of L-serine and multiple glycine residues, which enhances its stability and functionality in biological systems. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2543-43-3 |
|---|---|
Fórmula molecular |
C11H19N5O7 |
Peso molecular |
333.30 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H19N5O7/c12-1-7(18)13-2-8(19)14-3-9(20)15-4-10(21)16-6(5-17)11(22)23/h6,17H,1-5,12H2,(H,13,18)(H,14,19)(H,15,20)(H,16,21)(H,22,23)/t6-/m0/s1 |
Clave InChI |
HKZAAJSTFUZYTO-LURJTMIESA-N |
SMILES isomérico |
C([C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
SMILES canónico |
C(C(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


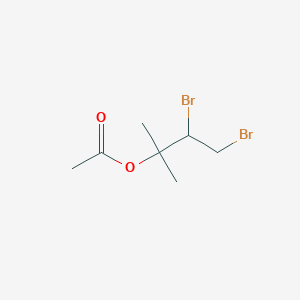
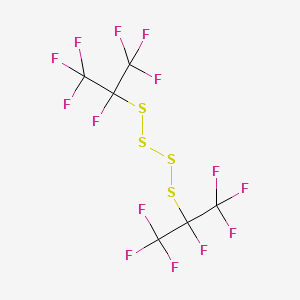
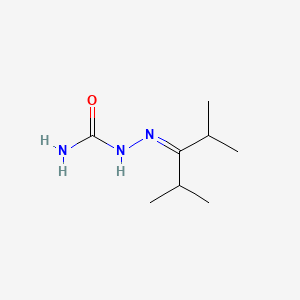
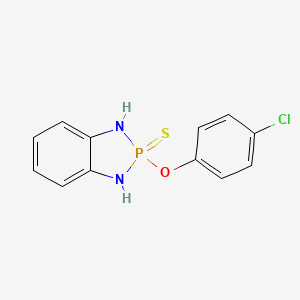
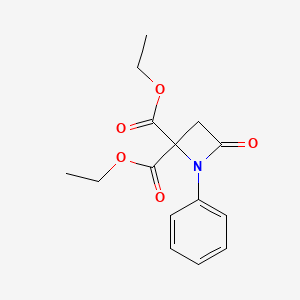
![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
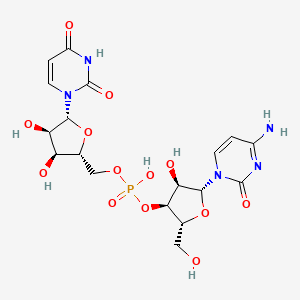


![N-{2-[5-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}acetamide](/img/structure/B14741521.png)
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
